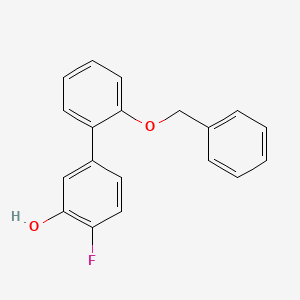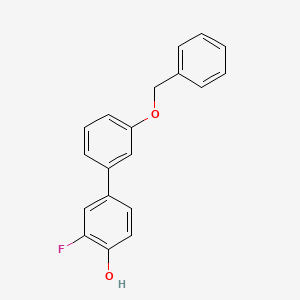
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% (4-DMSFP) is an organic compound with a wide range of potential applications in scientific research. It is a colorless, crystalline solid with a melting point of 143-145°C and a boiling point of 279-281°C. 4-DMSFP is a member of the sulfamoylphenyl fluorophenol family, and is commonly used in organic syntheses and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% acts as an inhibitor of the enzyme cytochrome P450 (CYP) in the liver, which is involved in the metabolism of various drugs. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been shown to inhibit the expression of genes involved in inflammation, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the expression of genes involved in inflammation, suggesting that it may have anti-inflammatory effects. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been shown to inhibit the activity of the enzyme cytochrome P450 (CYP) in the liver, which is involved in the metabolism of various drugs. Finally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been found to have an antioxidant effect, which may be beneficial in reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has a number of advantages for laboratory experiments. It is easy to synthesize in the laboratory, and it is relatively inexpensive. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is stable and has a wide range of potential applications in scientific research. However, there are also some limitations to using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is toxic and should be handled with caution.
Orientations Futures
There are a number of potential future directions for research involving 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%. For example, further research could be conducted to investigate the mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% and its potential therapeutic applications. In addition, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%. Finally, further research could be conducted to investigate the potential toxicological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% and to develop methods for safely handling and disposing of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%.
Méthodes De Synthèse
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is synthesized from 4-chlorophenol and N,N-dimethylsulfamoyl chloride in the presence of a base. The reaction is performed in an inert atmosphere, usually under nitrogen. The reaction proceeds in two steps: first, 4-chlorophenol is converted to 4-chloro-2-fluorophenol with sodium fluoride; then, 4-chloro-2-fluorophenol is reacted with N,N-dimethylsulfamoyl chloride to form 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%.
Applications De Recherche Scientifique
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is widely used in scientific research. It is used as a reagent in analytical chemistry, as a component in organic syntheses, and as a fluorescent probe for the detection of amines. It is also used in the synthesis of various pharmaceutical compounds, such as antifungal agents, anti-inflammatory agents, and anticonvulsants.
Propriétés
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)11-5-8-14(17)13(15)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMVJPKVIRPWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














